
Hemigossypolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hemigossypolone is a sesquiterpenoid compound derived from the cotton plant. It is a polyphenolic compound that plays a significant role in the plant’s defense mechanism against pests. This compound is structurally related to gossypol, another well-known compound found in cottonseed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hemigossypolone can be synthesized through a series of oxidative reactions starting from farnesyl diphosphate. The process involves several enzymes, including (+)-δ-cadinene synthase and P450 enzymes, which convert farnesyl diphosphate to hemigossypol. This pathway includes multiple steps of hydroxylation and aromatization .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to follow similar synthetic routes as described above, with optimization for large-scale production. The use of biotechnological methods, such as enzyme catalysis, could be explored for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Hemigossypolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
Hemigossypolone has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid biosynthesis and oxidative reactions.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with pests.
Medicine: Research is ongoing to explore the potential therapeutic effects of this compound and its derivatives, particularly in antitumor and antiviral applications.
Industry: This compound and its derivatives are investigated for their potential use in developing natural pesticides and other agricultural products
Mécanisme D'action
Hemigossypolone exerts its effects through various molecular targets and pathways. It is involved in the plant’s defense response by inhibiting the growth and development of pests. The compound interacts with specific enzymes and proteins in the pests, disrupting their metabolic processes and leading to their eventual death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gossypol: A closely related compound with similar structural features and biological activities.
Flavonoids: Another class of polyphenolic compounds with antioxidant and defensive properties.
Hydroxycinnamic Acids: Compounds that also play a role in plant defense mechanisms
Uniqueness
Hemigossypolone is unique due to its specific role in the cotton plant’s defense system and its distinct chemical structure. Unlike gossypol, this compound has additional hydroxyl and carbonyl groups that contribute to its unique reactivity and biological activity .
Propriétés
Numéro CAS |
35688-47-2 |
|---|---|
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
2,3-dihydroxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H14O5/c1-6(2)10-12-11(8(5-16)14(19)15(10)20)9(17)4-7(3)13(12)18/h4-6,19-20H,1-3H3 |
Clé InChI |
CERPPXZGSNEVMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(C(=C(C(=C2C1=O)C(C)C)O)O)C=O |
melting_point |
166.5 - 169 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



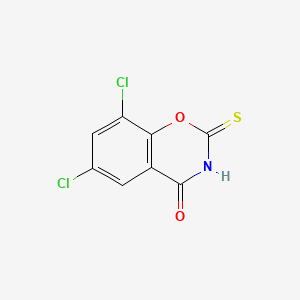
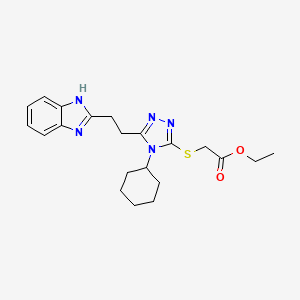

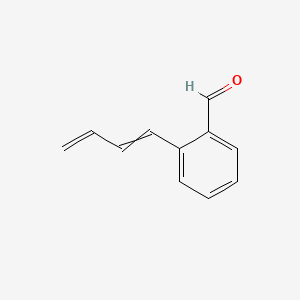
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
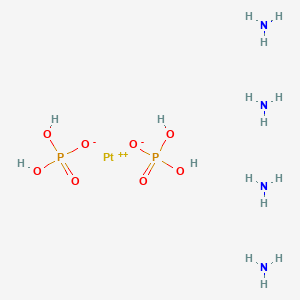

![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)

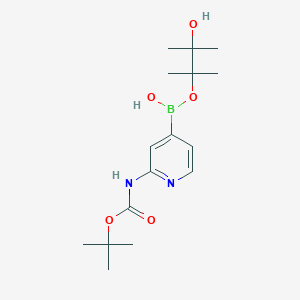
![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)


